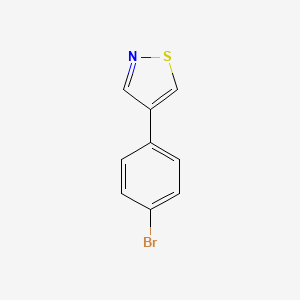
4-(4-Bromophenyl)-1,2-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromophenyl)-1,2-thiazole is an organic compound characterized by a bromophenyl group attached to a thiazole ring Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the condensation of 4-bromophenylacetic acid with thiosemicarbazide under acidic conditions to form the thiazole ring.
Cyclization Reaction: Another approach is the cyclization of 4-bromophenylthiourea with α-haloketones in the presence of a base.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can reduce the thiazole ring, leading to the formation of thiazolidine derivatives.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Sulfoxides and sulfones from oxidation reactions.
Thiazolidine derivatives from reduction reactions.
Various substituted thiazoles from nucleophilic substitution reactions.
科学的研究の応用
4-(4-Bromophenyl)-1,2-thiazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of antifungal and antibacterial agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 4-(4-Bromophenyl)-1,2-thiazole exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely based on the biological context.
類似化合物との比較
4-Bromophenylacetic acid: Similar in structure but lacks the thiazole ring.
4-Bromothiazole: Similar thiazole structure but without the phenyl group.
4-Bromophenol: Contains a bromophenyl group but is not part of a heterocyclic ring.
Uniqueness: 4-(4-Bromophenyl)-1,2-thiazole is unique due to the combination of the bromophenyl group and the thiazole ring, which imparts distinct chemical and biological properties compared to its similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.
特性
分子式 |
C9H6BrNS |
|---|---|
分子量 |
240.12 g/mol |
IUPAC名 |
4-(4-bromophenyl)-1,2-thiazole |
InChI |
InChI=1S/C9H6BrNS/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H |
InChIキー |
VRMFUPQVURJFPD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CSN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


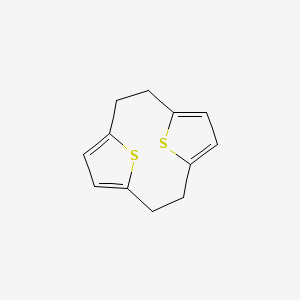

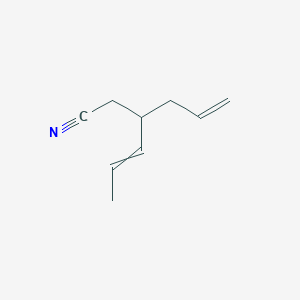


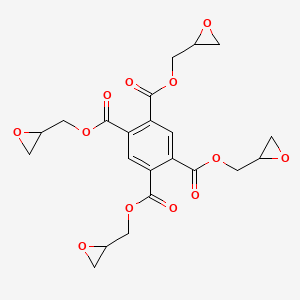

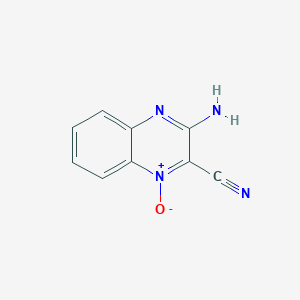



![(E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride](/img/structure/B15345493.png)
![N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid--hydrogen chloride (1/1)](/img/structure/B15345503.png)
![3-Buten-2-one,1-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-4-[4-(dimethylamino)phenyl]-](/img/structure/B15345529.png)
